molecular formula C12H10N6O2 B11010432 N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11010432
M. Wt: 270.25 g/mol
InChI Key: QFACGJPOLPBUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tetrazolo[1,5-a]pyridine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides. This reaction is carried out by heating the reactants in the absence of a solvent, with diphenyl phosphorazidate (DPPA) being a commonly used reagent . Another method involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. For instance, it may inhibit enzymes involved in DNA replication, leading to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C12H10N6O2/c1-20-11-5-3-9(6-13-11)14-12(19)8-2-4-10-15-16-17-18(10)7-8/h2-7H,1H3,(H,14,19)

InChI Key

QFACGJPOLPBUDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.